Troxipide
Description
Troxipide (chemical formula: C₁₅H₂₂N₂O₄) is a non-antisecretory, cytoprotective agent primarily used to treat gastritis and gastric ulcers (GU). It belongs to the ATC class A02BX11, categorized under "Other drugs for gastric ulcers and gastroesophageal reflux disease (GORD)" . Unlike acid-suppressing agents such as ranitidine or proton pump inhibitors, this compound exerts therapeutic effects by:
- Enhancing mucosal defense mechanisms: Increases gastric mucus secretion, collagen regeneration, and protective prostaglandin synthesis .
- Anti-inflammatory action: Reduces neutrophil migration and oxidative stress, mitigating mucosal damage .
- Improved microcirculation: Promotes epithelial repair and mucosal healing .
Pharmacokinetic studies in rats reveal that this compound undergoes extensive metabolism, producing 45 metabolites (9 phase I, 36 phase II) via oxidation, demethylation, and conjugation pathways. Key pharmacokinetic parameters in gastric ulcer (GU) rats include higher Cmax, AUC(0–t), and t₁/₂ compared to normal controls, suggesting altered absorption and distribution in disease states .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30751-05-4 | |
| Record name | Troxipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troxipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troxipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Troxipide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TROXIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Troxipide can be synthesized through a hydrogenation reaction involving 3,4,5-triethoxy-N-[(3RS)-pyridine-3-yl] benzamide . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Troxipide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxybenzene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that retain the core structure of this compound but exhibit different pharmacological properties .
Scientific Research Applications
Troxipide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of gastric cytoprotective agents.
Biology: this compound is studied for its effects on gastric mucosal protection and its interaction with various biological pathways.
Medicine: The compound is extensively researched for its therapeutic potential in treating gastric ulcers and gastroesophageal reflux disease.
Industry: this compound is used in the formulation of gastroretentive drug delivery systems to improve the bioavailability and efficacy of oral medications
Mechanism of Action
Troxipide operates by interacting with receptors in the gastrointestinal tract, leading to the activation of protective mechanisms that enhance the integrity of the stomach lining. This mechanism contributes to reduced inflammation and improved healing. The compound stimulates the production of cytoprotective prostaglandins, which increase mucus, bicarbonate, and phospholipid secretion, enhance mucosal blood flow, and accelerate epithelial restitution and mucosal healing .
Comparison with Similar Compounds
Mechanism of Action
| Compound | Primary Mechanism | Key Differentiator |
|---|---|---|
| Troxipide | Cytoprotection via mucus/prostaglandin enhancement; anti-inflammatory effects. | Non-antisecretory; does not alter gastric pH. |
| Ranitidine | H₂-receptor antagonist; reduces gastric acid secretion. | Targets acid production; limited mucosal healing effects. |
| Famotidine | H₂-receptor antagonist; potent acid suppression. | Higher acid inhibition efficacy but no direct cytoprotection. |
| Misoprostol | Synthetic prostaglandin E1 analog; enhances mucus and bicarbonate secretion. | Risk of uterine contractions; contraindicated in pregnancy. |
This compound’s unique non-antisecretory mechanism makes it suitable for patients requiring mucosal repair without acid suppression .
Clinical Efficacy
This compound vs. Ranitidine
A 2010 clinical trial (n=300+) compared 300 mg/day this compound with 300 mg/day Ranitidine in patients with moderate-to-severe gastritis:
- Endoscopic healing rates : this compound showed superior healing for erosions (85.71% vs. 41.66%), redness (71.43% vs. 34.29%), and edema (92% vs. 41.18%) .
- Symptom relief : this compound achieved higher improvement rates for gastric mucosal erosion (98.31% vs. 78.18%) and edema (97.96% vs. 69.77%) .
- Tolerability : this compound had fewer adverse effects, enhancing patient compliance .
This compound vs. Prototype Cytoprotectants
Preclinical data suggest this compound outperforms traditional cytoprotectants (e.g., sucralfate) in ulcer inhibition rates (89.3% in GU rats) and anti-inflammatory biomarker modulation (e.g., reduced IL-6, TNF-α) .
Pharmacokinetics and Metabolism
| Parameter | This compound (GU Rats) | This compound (Normal Rats) | Ranitidine |
|---|---|---|---|
| Cmax | ↑ 2.1-fold | Baseline | Rapid absorption (tmax: 2h) |
| AUC(0–t) | ↑ 1.8-fold | Baseline | Lower tissue distribution |
| t₁/₂ | ↑ 5.1 h | 3.5 h | 2.5 h |
| Bioavailability | ↓ 30% | 100% | ~50% |
This compound’s prolonged half-life in GU rats correlates with enhanced efficacy in mucosal repair. Ranitidine, while faster-acting, lacks tissue-specific distribution .
Structural Analogs and Derivatives
Recent drug repurposing efforts have synthesized this compound analogs with expanded therapeutic profiles:
- Compound 5a : Introduced [1,2,4]triazolo[1,5-a]pyrimidine group; showed antiproliferative activity against breast (MCF-7) and gastric (MGC-803) cancer cells (IC₅₀: 12–18 μM) .
- Compound 5q : Most potent analog in PC3 (prostate cancer) cells; IC₅₀: 8.2 μM vs. This compound (IC₅₀ >100 μM) .
Stability and Formulation
This compound’s stability-indicating HPLC methods validate its susceptibility to base-induced degradation (5–20% degradation under 0.1N NaOH) but stability under acidic and thermal conditions . Comparatively, ranitidine degrades under oxidative stress, requiring antioxidants in formulations.
Biological Activity
Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.
Pharmacokinetics
Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| C_max (ng/mL) | 150.7 |
| T_max (hours) | 2.5 |
| Half-life (hours) | 6.4 |
| Volume of distribution (L/kg) | 0.8 |
| Clearance (L/h) | 4.5 |
Pharmacodynamics
This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:
- Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
- Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .
Clinical Efficacy
This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.
Case Study Overview
- This compound vs. Ranitidine :
- This compound vs. Rabeprazole :
Table 2: Clinical Outcomes from Trials
| Treatment | Complete Healing (%) | Symptom Relief (%) |
|---|---|---|
| This compound | 88.14 | 70.42 |
| Ranitidine | 56.36 | 19.72 |
| Rabeprazole | 76 | Not specified |
Safety Profile
This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental model to evaluate Troxipide's efficacy in gastric ulcer treatment?
- Methodological Answer : A validated approach involves inducing gastric ulcers in rats using methods like ethanol/HCl or acetic acid, followed by this compound administration. Key steps include:
- Adaptation phase : 3-week acclimatization and ulcer induction .
- Pharmacodynamic evaluation : Measure biomarkers (e.g., C-PARP-1 for apoptosis, HSP-90 for stress response) in blood and gastric tissue.
- Pharmacokinetic profiling : Collect plasma samples at intervals (e.g., 0–28 hrs) to calculate parameters like AUC, Cmax, and t½ using HPLC .
Q. What analytical methods ensure this compound's purity and stability in pharmaceutical formulations?
- Methodological Answer :
- Purity testing : Use HPLC with UV detection (λ=256–260 nm) and internal standards (e.g., 4-aminoacetophenone). This compound RS serves as the reference standard .
- Dissolution testing : Employ paddle method (50 rpm, 900 mL water) to ensure ≥85% dissolution within 60 minutes .
- Stability protocols : Store at -20°C in airtight containers; monitor residual solvents and degradation products via TLC and mass spectrometry .
Q. What are the critical pharmacokinetic parameters for this compound in bioequivalence studies?
- Methodological Answer : Key parameters include:
- Cmax : Peak plasma concentration (e.g., ~1050 ng/mL in humans).
- AUC(0-t) : Area under the curve (e.g., ~8737 ng·h/mL).
- t½ : Half-life (~7.3 hrs).
- tmax : Time to peak concentration (~3 hrs).
- Use a crossover design with ≥28 subjects and a 1-week washout period. Statistical equivalence requires 90% CI of test/reference ratios (Cmax, AUC) within 80–125% .
Advanced Research Questions
Q. How does this compound's cytoprotective mechanism differ from proton pump inhibitors (PPIs) and H2-receptor antagonists?
- Methodological Answer : Unlike PPIs (acid suppression), this compound enhances mucosal defense via:
- Mucus production : Upregulates mucin secretion in gastric epithelium.
- Prostaglandin synthesis : Stimulates PGE2 to promote mucosal repair.
- Anti-inflammatory action : Reduces neutrophil migration and ROS generation (e.g., via inhibition of IL-8).
- Validate using in vitro models (e.g., LPS-stimulated macrophages) and in vivo histopathology .
Q. What experimental strategies resolve contradictions in this compound’s solubility and bioavailability data?
- Methodological Answer : Address discrepancies by:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or micronization to improve dissolution in aqueous media .
- Bioavailability optimization : Conduct comparative studies with radiolabeled this compound (³H/C14) to track absorption/distribution in rodent models .
- Data normalization : Adjust for inter-study variability in pH conditions and animal strains using meta-analysis tools .
Q. Can this compound synergize with antibiotics to combat drug-resistant pathogens like MRSA?
- Methodological Answer : Preliminary evidence suggests synergistic effects with ceftriaxone:
- Combination index (CI) : Calculate via Chou-Talalay method (CI<1 indicates synergy). For MRSA, CI=0.85 at Fa=0.75 (75% inhibition) .
- Mechanistic studies : Assess bacterial membrane permeability using fluorescent probes (e.g., ethidium bromide uptake) and gene expression profiling (e.g., mecA regulation) .
Q. How do researchers validate this compound’s metabolites and their pharmacological activity?
- Methodological Answer :
- Metabolite identification : Use LC-MS/MS to profile urine/plasma samples. Major metabolites include hydroxylated and glucuronidated derivatives .
- Activity assays : Test metabolites in gastric cell lines (e.g., AGS) for cytoprotection (e.g., wound healing assays) and anti-inflammatory effects (e.g., TNF-α inhibition) .
Methodological Frameworks for Future Studies
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Answer :
- Non-compartmental analysis (NCA) : Calculate AUC and Cmax for bioavailability studies .
- Logistic regression : Model dose-effect curves for combination therapies (e.g., this compound + antibiotics) .
- Bland-Altman plots : Assess agreement between analytical methods (e.g., HPLC vs. UV spectrophotometry) .
Q. How can researchers optimize this compound formulations for enhanced mucosal adhesion?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
